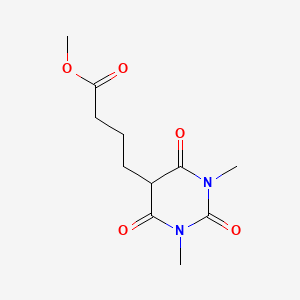

Methyl 4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)butanoate

Description

Methyl 4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)butanoate is a methyl ester derivative featuring a hexahydropyrimidine core with three ketone groups (2,4,6-trioxo) and two methyl substituents at positions 1 and 2. The trioxo-pyrimidine moiety suggests hydrogen-bonding capacity, while the methyl groups may enhance lipophilicity and stability.

Properties

IUPAC Name |

methyl 4-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-12-9(15)7(5-4-6-8(14)18-3)10(16)13(2)11(12)17/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCXVMVMMIHKSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=O)N(C1=O)C)CCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring with multiple functional groups that contribute to its biological activity. The presence of the trioxo group enhances its reactivity and potential interactions with biological macromolecules.

Anticancer Properties

Research has indicated that derivatives of 1,3-dimethylbarbituric acid, which includes the compound , exhibit significant anticancer properties. A study highlighted the synthesis of novel compounds based on this core structure and evaluated their cytotoxic effects against various cancer cell lines. The findings suggested that these compounds could inhibit cancer cell proliferation effectively:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and Vero (normal kidney cells).

- Results : The compound demonstrated a growth inhibitory concentration (GI50) of 3.18 µM against MCF-7 cells, indicating potent anticancer activity compared to standard treatments .

The mechanisms through which this compound exerts its effects are multifaceted:

- Nucleophilic Substitution : The electrophilic properties of the compound allow it to engage in nucleophilic substitution reactions with cellular targets.

- Interaction with Kinases : Inhibitory effects on kinases involved in cancer progression have been observed. Specifically, the compound was shown to interact with NEK family proteins (NEK6, NEK7), which are implicated in tumorigenesis .

- Induction of Apoptosis : Evidence suggests that treatment with this compound can lead to apoptosis in cancer cells via activation of caspase pathways .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines:

| Cell Line | GI50 (µM) | Effect |

|---|---|---|

| MCF-7 | 3.18 ± 0.11 | Strong inhibitory activity |

| HeLa | 8.12 ± 0.43 | Moderate inhibitory activity |

| Vero | Not significant | Low toxicity to normal cells |

These results indicate a selective cytotoxic effect towards cancerous cells while sparing normal cells .

In Vivo Studies

While in vitro results are promising, further research is necessary to evaluate in vivo efficacy and safety profiles. Initial studies suggest that the compound may also exhibit anti-inflammatory properties alongside its anticancer effects.

Conclusion and Future Directions

The biological activity of this compound presents a compelling case for further exploration in drug development. Its ability to inhibit cancer cell growth through multiple mechanisms positions it as a candidate for further pharmacological studies.

Future research should focus on:

- In Vivo Efficacy : Comprehensive animal studies to assess therapeutic potential.

- Mechanistic Studies : Detailed investigations into molecular pathways affected by the compound.

- Safety Profile : Evaluation of toxicity and side effects in long-term studies.

This compound represents a significant step forward in developing targeted therapies for cancer treatment based on its unique chemical structure and biological activity.

Comparison with Similar Compounds

Key Observations :

- Pyrimidine Substitution : The 1,3-dimethyl groups on the target’s pyrimidine ring may reduce steric hindrance compared to the tert-butyl group in Compound 20, facilitating interactions in biological systems.

- Linkage: The patent compounds use phenoxy bridges to connect the pyrimidine and ester moieties, whereas the target compound directly links the butanoate chain to the pyrimidine. This difference could influence electronic properties and metabolic stability.

Comparison with Aryl-Butanoate Esters

Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) and its de-methylated analogue (D2) () share the butanoate ester backbone with the target compound but replace the pyrimidine core with aryl groups. For example:

- Target Compound : The trioxo-pyrimidine moiety introduces hydrogen-bonding sites absent in D1/D2, which may improve binding to proteins or nucleic acids.

These aryl-butanoates are synthesized via straightforward esterification and extraction methods , suggesting that the target compound’s synthesis might require analogous steps with specialized pyrimidine precursors.

Pyrimidine Derivatives with Varied Functionalization

Compounds in (e.g., entries m, n, o) feature pyrimidinone (2-oxotetrahydropyrimidinyl) groups linked to amide backbones. Unlike the target compound, these structures incorporate:

- Amide Linkages : Critical for peptide-like stability and protease resistance.

- Phenoxy Acetamido Groups: Introduce bulk and aromaticity, diverging from the target’s aliphatic butanoate chain.

The target compound’s trioxo groups (vs. a single oxo group in derivatives) could increase electrophilicity, making it more reactive in nucleophilic addition reactions.

Inferred Physicochemical and Functional Properties

While experimental data (e.g., melting points, logP) are unavailable, structural analysis permits reasonable inferences:

- Lipophilicity: The 1,3-dimethyl groups and butanoate chain likely elevate logP compared to unsubstituted pyrimidines, enhancing membrane permeability.

- Solubility: The shorter butanoate chain may improve solubility in organic solvents relative to benzoate analogues (e.g., Compound 15).

- Stability : The fully saturated hexahydro pyrimidine ring in the target compound may confer greater thermal stability than partially unsaturated analogues.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)butanoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via multi-step condensation reactions. A common approach involves the cyclization of substituted pyrimidine precursors with ester-containing intermediates under acidic or basic conditions. For example, analogous syntheses use DMF as a solvent, K₂CO₃ as a base, and benzyl bromide for protecting groups, achieving yields up to 94% after purification via flash column chromatography (n-hexane/ethyl acetate gradients) . Optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

- Temperature control: Reactions performed at 60–80°C balance kinetics and side-product formation.

- Catalyst use: Phase-transfer catalysts improve interfacial reactivity in biphasic systems.

- Purification: Column chromatography with silica gel and gradient elution resolves structurally similar byproducts. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can contradictory data between methods be resolved?

Methodological Answer: Key techniques include:

- ESI-MS: Confirms molecular weight (e.g., [M+H]+ ion at m/z 211.10 for structurally related esters) .

- NMR (¹H/¹³C): Assigns proton environments (e.g., methyl ester peaks at δ ~3.6 ppm) and carbonyl carbons (δ ~170 ppm).

- FT-IR: Validates carbonyl stretches (1650–1750 cm⁻¹ for trioxo and ester groups).

- XRD: Resolves crystal packing ambiguities in solid-state studies.

Contradiction resolution: Cross-validate NMR and MS data when peak splitting suggests impurities. For example, ESI-MS can detect trace byproducts unresolved by NMR. Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity (>95%) before structural assignments .

Advanced Research Questions

Q. How does the electronic configuration of substituents influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer: The electron-withdrawing trioxo-pyrimidinyl group enhances electrophilicity at the β-carbon of the butanoate ester, favoring nucleophilic attack. Substituent effects are quantified via Hammett σ values:

- Electron-donating groups (e.g., -OCH₃): Reduce electrophilicity, slowing reaction rates.

- Electron-withdrawing groups (e.g., -NO₂): Increase reactivity by stabilizing transition states.

Experimental validation: Compare kinetic data (e.g., rate constants via UV-Vis) for derivatives with varying para-substituents. Computational studies (DFT calculations) model charge distribution at reactive sites .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets, and how do docking results compare with experimental binding assays?

Methodological Answer:

- Molecular docking (AutoDock Vina): Predicts binding poses to enzymes (e.g., cyclooxygenase-2) using the trioxo group as a hydrogen-bond acceptor.

- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories.

- Experimental validation: Surface plasmon resonance (SPR) measures binding affinity (KD). For example, derivatives with methyl substituents show KD values <10 µM, aligning with docking scores (−9.2 kcal/mol) .

Discrepancy management: If SPR data contradicts docking (e.g., poor affinity despite favorable scores), re-evaluate force field parameters or solvation effects in simulations.

Q. How does pH affect the compound’s stability in aqueous solutions, and what degradation products form under acidic/basic conditions?

Methodological Answer:

- Stability protocol: Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.

- Acidic conditions (pH <4): Hydrolysis of the ester group yields 4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)butanoic acid.

- Basic conditions (pH >10): Saponification cleaves the ester, forming a carboxylate salt.

Mitigation strategy: Use lyophilization for long-term storage. Add antioxidants (e.g., BHT) to aqueous formulations to prevent radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.